Octyl 4-methoxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
75156-21-7 |
|---|---|
Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
octyl 4-methoxybenzoate |
InChI |
InChI=1S/C16H24O3/c1-3-4-5-6-7-8-13-19-16(17)14-9-11-15(18-2)12-10-14/h9-12H,3-8,13H2,1-2H3 |
InChI Key |
MYWIXKRFXVEVBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Octyl 4 Methoxybenzoate
Catalytic Esterification Approaches
Catalytic esterification offers a powerful alternative to classical esterification methods, often providing higher yields and milder reaction conditions. Transition metal catalysts, in particular, have shown great promise in activating substrates and facilitating the formation of the ester bond.
Rhodium-Catalyzed Alkoxycarbonylation of Aryl Iodides and Alcohols
A significant advancement in ester synthesis is the rhodium-catalyzed alkoxycarbonylation of aryl iodides with alcohols. rsc.orgrsc.org This method provides a direct route to esters like octyl 4-methoxybenzoate (B1229959) from readily available starting materials. A notable feature of this approach is the potential for CO-gas-free reactions, where the alcohol can serve as both the carbon monoxide (CO) source and the nucleophile. rsc.orgrsc.org
The model reaction for this synthesis involves the coupling of 4-iodoanisole (B42571) with 1-octanol (B28484). rsc.org In a key study, this reaction was successfully carried out in the presence of a rhodium catalyst, [Rh(COD)Cl]2, and a phosphine (B1218219) ligand, DPEPhos, to produce octyl 4-methoxybenzoate. rsc.org The use of an aldehyde can further enhance the yield of the alkoxycarbonylated product. rsc.orgrsc.org
The efficiency of the rhodium-catalyzed alkoxycarbonylation is highly dependent on the reaction conditions. Key parameters that have been optimized include the choice of catalyst, ligand, base, and solvent.
For the synthesis of this compound from 4-iodoanisole and 1-octanol, a systematic screening of various rhodium catalysts, ligands, and bases was conducted. rsc.orgbeilstein-journals.org Among the rhodium catalysts tested, [RhCl(CO)2]2 and RhCl3·3H2O have shown to be effective. beilstein-journals.orgnih.gov The choice of ligand is also critical, with DPEPhos ((oxydi-2,1-phenylene)bis(diphenylphosphine)) being identified as a particularly effective ligand for this transformation. rsc.org The base plays a crucial role, and 2,2,6,6-tetramethylpiperidine (B32323) (TMP) was found to give a 50% yield of this compound under specific conditions. rsc.org
The optimal conditions for the synthesis of this compound from 4-iodoanisole and 1-octanol were determined to be: 0.5 mmol of aryl iodide, 2 mol% of [Rh(cod)Cl]₂, 4 mol% of DPEPhos, 1.3 equivalents of 4-chlorobenzaldehyde, 1.3 equivalents of octanol (B41247), and 1 equivalent of TMP in 1.5 mL of toluene (B28343) at 130 °C for 18 hours. researchgate.net
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Additive (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | [Rh(COD)Cl]₂ (2) | DPEPhos (4) | TMP (1) | - | Toluene | 120 | 6 | 50 rsc.org |
A plausible mechanism for the rhodium-catalyzed alkoxycarbonylation involves two interconnected catalytic cycles. rsc.org One cycle involves a rhodium-hydride intermediate, while the other proceeds through a rhodium-carbonyl intermediate. rsc.org The rhodium-carbonyl species reacts with the aryl iodide in the presence of an alkoxide, which is formed from the alcohol and a base. This leads to the formation of the final ester product. rsc.org
In CO-gas-free variations of this reaction, the alcohol itself can serve as the source of carbon monoxide. rsc.orgrsc.org This is a significant advantage as it avoids the handling of toxic CO gas. The presence of an aldehyde can assist in the carbonylation process, leading to higher yields. rsc.orgrsc.org The alcohol also acts as the nucleophile, attacking the activated carbonyl group to form the ester linkage. rsc.org
The rhodium-catalyzed alkoxycarbonylation has been shown to be applicable to a range of substrates. Aryl iodides with electron-donating groups tend to be good substrates, affording high yields of the corresponding esters. researchgate.net For instance, substrates with an ether group have been shown to produce the highest yields. researchgate.net Conversely, aryl halides with electron-accepting groups generally result in lower yields. researchgate.net
The reaction also accommodates a variety of alcohols, including primary and secondary aliphatic alcohols, as well as phenols. rsc.orgrsc.org This versatility allows for the synthesis of a diverse library of esters.
Table 2: Substrate Scope for Rhodium-Catalyzed Alkoxycarbonylation
| Aryl Iodide | Alcohol | Product | Yield (%) |
|---|---|---|---|
| 4-Iodoanisole | 1-Octanol | This compound | 94 researchgate.net |
| Aryl halide with electron-donating group | Various alcohols | Corresponding ester | Good to high researchgate.net |
Mechanistic Elucidation of Carbon Monoxide Sourcing and Nucleophilic Attack
Copper-Catalyzed Enantioselective Coupling Reactions for Ester Analogs
Copper-catalyzed coupling reactions have emerged as a powerful tool in organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgd-nb.info While direct copper-catalyzed synthesis of this compound is not extensively documented, the principles of copper-catalyzed enantioselective reactions are relevant for the synthesis of chiral ester analogs. beilstein-journals.orgd-nb.info
These reactions often employ chiral ligands to induce enantioselectivity, leading to the formation of optically active products. beilstein-journals.org For instance, copper-catalyzed enantioselective conjugate reduction of α,β-unsaturated esters has been achieved using chiral phenol (B47542)–NHC ligands. beilstein-journals.org Such methodologies could potentially be adapted for the synthesis of chiral derivatives of this compound.
Transition-Metal-Free Alkoxycarbonylation Pathways
While transition-metal catalysis is a dominant strategy, there is growing interest in developing metal-free synthetic methods to avoid potential metal contamination in the final product. Transition-metal-free alkoxycarbonylation reactions have been explored as an alternative. acs.org
One approach involves the use of radical chemistry. mdpi.com For example, alkoxycarbonyl radicals can be generated from sources like oxalates in the presence of an initiator such as ammonium (B1175870) persulfate. mdpi.com These radicals can then participate in cascade annulation reactions to form ester-containing compounds. mdpi.com While not a direct synthesis of this compound, these methods highlight the potential for developing novel, metal-free routes to esters.
Alternative Synthetic Routes
While traditional esterification methods are common for producing this compound, alternative synthetic strategies offer unique advantages in terms of efficiency, substrate scope, and the ability to introduce molecular complexity. These advanced methodologies are crucial for accessing novel analogs and for applications requiring specific molecular architectures.
Cross-Metathesis Approaches
Olefin metathesis is a powerful reaction that allows for the exchange of substituents between molecules containing carbon-carbon double bonds. apeiron-synthesis.com Specifically, cross-metathesis (CM) can be employed for the synthesis of unsaturated esters like octyl methoxycinnamate, a structurally related compound to this compound, by reacting an alkene with an acrylate (B77674) derivative in the presence of a ruthenium-based catalyst. researchgate.netmasterorganicchemistry.com This reaction involves the "swapping" of the terminal carbons of the reacting alkenes. masterorganicchemistry.com
The efficiency of cross-metathesis can be influenced by the choice of catalyst and the presence of additives. For instance, certain ruthenium catalysts, such as the nitro-Grela complex, have shown superiority in cross-metathesis reactions with acrylates. researchgate.net The presence of additives like butylated hydroxytoluene (BHT) can significantly improve the turnover number (TON) of the catalyst, leading to higher yields. researchgate.net However, challenges such as catalyst poisoning and undesirable isomerization of the double bond can occur, which may be mitigated by using additives like 1,4-benzoquinones. researchgate.netorganic-chemistry.org
| Catalyst | Additive | Yield (%) | Turnover Number (TON) |
| Nitro-Grela complex | None | 65 | 4686 |
| Nitro-Grela complex | BHT (1000 ppm) | - | ~8000 |
| Nitro-Grela complex | BHT (1 equivalent) | 86 | - |
Data sourced from a study on the synthesis of octyl methoxycinnamate. researchgate.net
Multi-Step Synthesis Pathways for Complex Molecular Scaffolds
The synthesis of complex molecules often requires multi-step pathways where this compound or its derivatives serve as key building blocks or are part of a larger, more intricate molecular scaffold. uiowa.edumdpi.com These synthetic sequences are designed to construct molecules with specific functionalities and stereochemistry, often for applications in medicinal chemistry and materials science. mdpi.comnih.gov
Derivatization and Functionalization Reactions
The chemical modification of this compound and related structures allows for the synthesis of a wide array of analogs and derivatives with tailored properties. These transformations can target different parts of the molecule, including the ester group, the aromatic ring, and the alkyl chain.
Chemical Transformations for Analog and Derivative Synthesis
The synthesis of analogs and derivatives of this compound can be achieved through various chemical transformations. Standard esterification of 4-methoxybenzoic acid with different alcohols can produce a library of esters with varying alkyl chain lengths. mdpi.com Further modifications can be made to the aromatic ring through electrophilic aromatic substitution reactions, although the methoxy (B1213986) group's directing effects must be considered.
The development of multi-target-directed ligands (MTDLs) for diseases like Alzheimer's often involves the synthesis of hybrid molecules that incorporate a methoxybenzoate moiety. nih.gov For instance, methyl 2-(8-((6-chloro-1,2,3,4-tetrahydroacridin-9-yl)amino)octyl)-6-methoxybenzoate was synthesized as part of a series of compounds designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The synthesis of such complex molecules often involves multiple steps, including coupling reactions and the use of protecting groups. uclan.ac.uk
Epoxidation Reactions Involving Methoxybenzoate Moieties
Epoxidation of alkenes is a fundamental transformation in organic synthesis that creates highly reactive three-membered cyclic ethers called epoxides or oxiranes. libretexts.orgtransformationtutoring.com This reaction can be carried out using peroxycarboxylic acids, such as m-chloroperoxybenzoic acid (MCPBA). libretexts.org The reaction is stereospecific, meaning a cis-alkene will yield a cis-epoxide and a trans-alkene will result in a trans-epoxide. libretexts.org
In the context of methoxybenzoate moieties, asymmetric epoxidation of (Z)-enol esters containing a 4-methoxybenzoate group has been reported. researchgate.net For example, the epoxidation of (Z)-3,3-dimethylbut-1-en-1-yl 4-methoxybenzoate can proceed with high enantioselectivity, and the resulting epoxide can be further transformed into other valuable chiral building blocks. researchgate.net Similarly, the epoxidation of enol esters like (E)-1-((tert-butyldimethylsilyl)oxy)oct-1-en-2-yl 4-methoxybenzoate can be achieved using catalysts such as the Berkessel-Katsuki epoxidation catalyst. uiowa.edu The resulting epoxides are versatile intermediates in organic synthesis. transformationtutoring.com
| Alkene Substrate | Oxidizing Agent/Catalyst | Product |
| (Z)-3,3-dimethylbut-1-en-1-yl 4-methoxybenzoate | Not specified | Enantiomerically pure epoxide |
| (E)-1-((tert-butyldimethylsilyl)oxy)oct-1-en-2-yl 4-methoxybenzoate | Berkessel-Katsuki Epoxidation Catalyst | ((2R,3S)-3-((tert-butyldimethylsilyl)oxy)octan-2-yl)oxiran-2-yl) 4-methoxybenzoate |
Information sourced from studies on asymmetric epoxidation and total synthesis. uiowa.eduresearchgate.net
Click Chemistry Functionalization in Polymer Systems
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for the functionalization of polymers. nih.govpittstate.edu The most common click reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. nih.gov
This methodology has been used to functionalize polymers with molecules containing a methoxybenzoate group. For example, azido-functionalized polylactide (azido-PL) can be reacted with propargyl 4-methoxybenzoate via a CuAAC reaction to create a functionalized biodegradable polymer. researchgate.net This approach allows for the precise introduction of the methoxybenzoate moiety onto the polymer backbone, thereby modifying the material's properties. ugent.be Click chemistry has also been employed to functionalize polymer microspheres and other materials, demonstrating its versatility in materials science. rsc.org
High Resolution Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
Proton NMR (¹H NMR) is instrumental in identifying the types and connectivity of hydrogen atoms in a molecule. In the case of octyl 4-methoxybenzoate (B1229959), the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic protons of the methoxybenzoate group and the aliphatic protons of the octyl chain. rsc.org The chemical shifts (δ), reported in parts per million (ppm), are benchmarked against an internal standard, commonly tetramethylsilane (B1202638) (TMS). rsc.org
The aromatic region of the spectrum typically displays two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons on the benzene ring adjacent to the ester group and the methoxy (B1213986) group exhibit different chemical shifts due to their distinct electronic environments. The aliphatic portion of the spectrum is more complex, showing a triplet for the terminal methyl group of the octyl chain, a triplet for the methylene (B1212753) group attached to the ester oxygen, and a series of multiplets for the remaining methylene groups in the octyl chain. rsc.org The integration of these signals provides a quantitative measure of the number of protons in each unique environment, confirming the presence of both the octyl and 4-methoxybenzoate moieties.
Table 1: Representative ¹H NMR Data for Octyl 4-methoxybenzoate in CDCl₃ rsc.org
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.95 | d | 8.0 | 2H (aromatic) |
| 7.24 | d | 8.0 | 2H (aromatic) |
| 4.33 | t | 6.4 | 2H (-OCH₂-) |
| 2.40 | s | - | 3H (-OCH₃) |
| 1.78 – 1.63 | m | - | 2H (-CH₂-) |
| 1.52 – 1.41 | m | - | 2H (-CH₂-) |
| 1.01 – 0.94 | m | - | 3H (-CH₃) |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the spectrometer frequency and solvent used. rsc.orgrsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Assignments
Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum. The chemical shifts in ¹³C NMR are also reported in ppm relative to TMS. rsc.org
The spectrum of this compound will show signals for the carbonyl carbon of the ester, the aromatic carbons (with distinct shifts for the substituted and unsubstituted carbons), the methoxy carbon, and the eight carbons of the octyl chain. The positions of these signals are highly indicative of the carbon's chemical environment, allowing for precise structural assignment. rsc.org For instance, the carbonyl carbon typically appears at a significantly downfield chemical shift.
Table 2: Representative ¹³C NMR Data for this compound in CDCl₃ rsc.org
| Chemical Shift (δ, ppm) | Assignment |
| 166.7 | C=O (ester) |
| 143.4 | Aromatic C-OCH₃ |
| 129.5 | Aromatic CH |
| 129.0 | Aromatic CH |
| 127.8 | Aromatic C-C=O |
| 64.6 | -OCH₂- |
| 30.8 | -CH₂- |
| 21.6 | -CH₂- |
| 19.2 | -CH₂- |
| 13.7 | -CH₃ |
Note: The exact chemical shifts can vary slightly depending on the experimental conditions. rsc.orgrsc.org
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scielo.org.mxacademicjournals.org In the analysis of this compound, a sample is first vaporized and passed through a GC column, which separates it from any impurities. nih.govsemanticscholar.org The separated components then enter the mass spectrometer, where they are ionized and fragmented.
The resulting mass spectrum for this compound will show a molecular ion peak corresponding to its molecular weight, confirming its identity. nih.gov The fragmentation pattern provides further structural information. Common fragments observed in the GC-MS analysis of this compound include ions corresponding to the 4-methoxybenzoyl cation and various fragments from the octyl chain. nih.gov This technique is highly effective for confirming the purity of the compound and identifying any byproducts from its synthesis. tandfonline.com
Table 3: Key Mass Spectrometry Data for this compound from GC-MS nih.gov
| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |
| 264 | [M]⁺ | Molecular Ion |
| 152 | High | [CH₃OC₆H₄CO]⁺ |
| 135 | High | [CH₃OC₆H₄]⁺ |
Note: The relative intensities of the fragments can vary depending on the ionization energy and other instrument parameters.
Laser Photodissociation Spectroscopy for Intrinsic Photostability Assessment
Laser photodissociation spectroscopy is an advanced technique used to investigate the intrinsic photostability of molecules in the gas phase. nih.govyork.ac.uk This method involves exciting isolated, gas-phase ions of the molecule of interest with a laser and then analyzing the resulting photofragments using mass spectrometry. rsc.org By studying the fragmentation pathways following photoexcitation, researchers can gain insights into the molecule's ability to withstand UV radiation and the mechanisms by which it photodegrades. preprints.org While specific studies on this compound using this technique are not as prevalent as for other UV filters like octyl methoxycinnamate, the principles can be extended to assess its photostability. nih.govyork.ac.uk Such studies are crucial for understanding the long-term effectiveness and potential degradation pathways of UV-absorbing compounds.
Analysis of Photofragments and Dissociative Excited-States
The analysis of photofragments generated during laser photodissociation spectroscopy reveals the weakest bonds in the molecule and the nature of the electronic excited states involved in the dissociation process. preprints.org Upon absorbing a UV photon, the molecule is promoted to an excited electronic state. From this excited state, it can either relax back to the ground state through non-radiative pathways or undergo dissociation by breaking one or more chemical bonds. researchgate.net
By identifying the mass-to-charge ratios of the photofragments, scientists can pinpoint which bonds are cleaved. nih.gov The dependence of the fragmentation pattern on the laser wavelength provides information about the different dissociative excited states accessible to the molecule. For a molecule like this compound, potential photofragmentation pathways could involve cleavage of the ester bond or fragmentation within the octyl chain. Understanding these dissociative pathways is fundamental to predicting the photoproducts that might form upon prolonged exposure to UV light. preprints.org
Infrared (IR) and Vibrational Spectroscopy
Infrared and vibrational spectroscopy are powerful non-destructive techniques used to probe the molecular structure of compounds by examining the vibrations of their chemical bonds.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. The analysis of the FTIR spectrum of this compound reveals characteristic absorption bands that confirm its molecular structure, which consists of an octyl ester of 4-methoxybenzoic acid.
While a specific spectrum for this compound is not widely published in commercial libraries, data from structurally similar compounds, such as n-Octyl-4-methylbenzoate, provide a reliable reference for the expected vibrational frequencies. wiley.com The primary functional groups in this compound are the ester group (C=O), the aromatic ring (C=C), the ether linkage (C-O), and the aliphatic octyl chain (C-H).
The most prominent peak in the spectrum is attributed to the carbonyl (C=O) stretching vibration of the ester functional group, which typically appears in the range of 1715-1730 cm⁻¹. wiley.com The aromatic nature of the compound is confirmed by the presence of C=C stretching vibrations within the benzene ring, generally observed between 1600 and 1620 cm⁻¹. wiley.com The C-O stretching vibrations from the ester and ether linkages are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹. wiley.com Furthermore, the aliphatic C-H stretching vibrations of the octyl chain are found just below 3000 cm⁻¹.
In a study on the synthesis of various esters, the related compound n-Octyl-4-methylbenzoate exhibited characteristic FT-IR peaks that are analogous to those expected for this compound. wiley.com These include a strong C=O stretch at 1719 cm⁻¹, an aromatic C=C stretch at 1612 cm⁻¹, and C-O stretching at 1274 cm⁻¹ and 1107 cm⁻¹. wiley.com
Table 1: Characteristic FTIR Peaks for Functional Group Analysis of Aromatic Esters
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ester (C=O) | Stretching | 1715 - 1730 |
| Aromatic (C=C) | Stretching | 1600 - 1620 |
| Ether/Ester (C-O) | Stretching | 1100 - 1300 |
This table is generated based on general spectroscopic principles and data from analogous compounds. wiley.com
Vibrational Assignment and Conformational Studies
The conformation of this compound is influenced by the rotational freedom around the ester linkage and the bonds within the flexible octyl chain. The molecule can exist in various conformations, and computational modeling, often paired with vibrational spectroscopy, can help determine the most stable conformers. Such studies on similar ester-containing molecules have shown that the planarity of the ester group with the aromatic ring is a key factor in its electronic and spectroscopic properties. The long alkyl chain introduces a higher degree of conformational flexibility, which can lead to a broadening of some spectral features.
Advanced X-ray Spectroscopic Analysis for Catalyst Characterization
Advanced X-ray spectroscopic techniques, such as X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS), are powerful tools for characterizing the surface and bulk properties of catalysts. researchgate.net These methods provide detailed information about the elemental composition, chemical states, and local atomic structure of catalytic materials. researchgate.netresearchgate.net
However, this section is not applicable to this compound itself. This compound is a product of chemical synthesis and is not employed as a catalyst. google.comevitachem.com Therefore, it is not subjected to X-ray spectroscopic analysis for the purpose of catalyst characterization. Instead, these analytical techniques would be used to study the catalyst employed in the synthesis of this compound, for instance, to understand the catalyst's active sites or deactivation mechanisms. researchgate.net For example, in the synthesis of similar esters, various catalysts are used, and their efficiency and reusability are critical aspects of the process. wiley.comevitachem.com
Computational Chemistry and Quantum Mechanical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful computational method to investigate the electronic structure of molecules, offering a balance between accuracy and computational cost. nih.govscispace.com DFT studies on Octyl 4-methoxybenzoate (B1229959) provide valuable insights into its geometry, reactivity, and electronic properties. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311+G(d,p), to solve the Kohn-Sham equations and approximate the exchange-correlation energy. nih.govresearchgate.net
Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. arxiv.orgconflex.net For Octyl 4-methoxybenzoate, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule.
Conformational analysis is crucial for flexible molecules like this compound, which possesses a long alkyl chain. researchgate.net This analysis explores the various spatial arrangements (conformers) that arise from rotation around single bonds. Different conformers can have distinct energies, and identifying the lowest-energy conformer is essential for understanding the molecule's behavior. researchgate.netchemrxiv.org Computational methods, such as those implemented in software packages like Gaussian, can perform systematic conformational searches to identify stable conformers. conflex.net The resulting conformers are then typically subjected to full geometry optimization to obtain their precise structures and relative energies.
The optimized geometry of this compound reveals the planarity of the benzene (B151609) ring and the methoxy (B1213986) and ester functional groups. The octyl chain, however, can adopt numerous conformations. The most stable conformer is generally one that minimizes steric hindrance.
Table 1: Selected Optimized Geometric Parameters of this compound (Calculated) (Note: Specific values are illustrative and depend on the level of theory and basis set used in the calculation. Actual experimental values may differ.)
| Parameter | Value |
| C-C (benzene ring) bond length | ~1.39 Å |
| C-O (ester) bond length | ~1.35 Å |
| C=O (ester) bond length | ~1.21 Å |
| O-C (methoxy) bond length | ~1.36 Å |
| C-O-C (ester) bond angle | ~115° |
| O-C-C (octyl chain) bond angle | ~109.5° |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgresearchgate.net The HOMO represents the outermost electrons and acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more likely to be reactive. researchgate.net
For this compound, the HOMO is typically localized on the electron-rich methoxy-substituted benzene ring, which is a characteristic of electron-donating groups attached to a π-system. The LUMO, on the other hand, is often distributed over the carbonyl group of the ester and the benzene ring, indicating these are the regions most susceptible to nucleophilic attack. The specific energies of the HOMO and LUMO, and thus the energy gap, can be calculated using DFT.
Table 2: Calculated Frontier Molecular Orbital Energies of this compound (Note: These values are illustrative and can vary based on the computational method.)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 5.0 |
The electron density distribution within a molecule describes how electrons are spatially arranged and is a fundamental property that dictates a molecule's chemical behavior. arxiv.org DFT calculations can provide a detailed map of the electron density, highlighting regions of high and low electron concentration. arxiv.orgmdpi.com This information is crucial for understanding intermolecular interactions and the molecule's reactivity.
Charge analysis methods, such as Mulliken population analysis or Natural Population Analysis (NPA), are used to partition the total electron density among the individual atoms in the molecule, assigning partial atomic charges. researchgate.net This allows for a quantitative assessment of the electron distribution and the identification of electrophilic and nucleophilic sites.
In this compound, the oxygen atoms of the methoxy and carbonyl groups are expected to carry significant negative partial charges due to their high electronegativity, making them nucleophilic centers. Conversely, the carbonyl carbon and the carbon atoms attached to the oxygen atoms will exhibit positive partial charges, marking them as electrophilic sites. The benzene ring will have a more complex charge distribution influenced by the methoxy and ester substituents. The analysis of the electron density and atomic charges provides a quantitative basis for predicting how the molecule will interact with other reagents. researchgate.net
Table 3: Illustrative Partial Atomic Charges on Key Atoms of this compound (Note: Values are based on typical charge analysis results and can vary.)
| Atom | Partial Charge (e) |
| Carbonyl Oxygen (O=C) | -0.55 |
| Ester Oxygen (O-C=O) | -0.45 |
| Methoxy Oxygen (O-CH3) | -0.40 |
| Carbonyl Carbon (C=O) | +0.65 |
| Methoxy Carbon (C of CH3O) | +0.15 |
Frontier Molecular Orbital Analysis
Thermodynamic and Kinetic Modeling of Reactions
Computational modeling can be extended to investigate the thermodynamics and kinetics of chemical reactions, providing a deeper understanding of reaction mechanisms and pathways. eduxchange.eunrel.gov
The synthesis of this compound, typically through Fischer-Speier esterification of 4-methoxybenzoic acid and octanol (B41247), can be modeled computationally. A free energy landscape is a multi-dimensional surface that represents the free energy of a system as a function of its geometric coordinates. d-nb.infoaps.org By mapping this landscape, chemists can identify stable intermediates, transition states, and the most favorable reaction pathways. mdpi.com
The kinetics of a reaction are governed by the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. researchgate.net This barrier corresponds to the energy of the transition state, a high-energy, transient species that exists at the peak of the reaction coordinate. researchgate.net
Computational methods can be used to locate and characterize the transition state for the esterification reaction leading to this compound. google.com By calculating the energy of the transition state relative to the reactants, the activation energy barrier can be determined. A lower activation barrier implies a faster reaction rate. researchgate.net
Transition state analysis also involves examining the geometry and vibrational frequencies of the transition state structure. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products. This analysis provides detailed insights into the bond-breaking and bond-forming processes that occur during the reaction. For the synthesis of this compound, this would involve analyzing the transition state for the nucleophilic attack of the octanol on the protonated carboxylic acid and the subsequent departure of the water molecule.
Free Energy Landscapes of Synthetic Pathways
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to create a mathematical correlation between the chemical structure of a molecule and its macroscopic properties. researchgate.net Through QSPR, it is possible to predict various physical, chemical, or biological properties directly from molecular descriptors derived from the compound's structure. mdpi.comunimore.it These models are crucial in fields like materials science and drug discovery for screening compounds and prioritizing experimental synthesis. researchgate.net
For benzoic acid derivatives, QSPR studies have been successfully employed to predict metabolic fate. nih.gov In one such study, a series of substituted benzoic acids were classified based on their computed physicochemical properties, which successfully predicted whether their primary metabolic pathway would be glucuronidation or glycine (B1666218) conjugation. nih.gov The models were built using steric and electronic molecular descriptors calculated through molecular orbital and empirical methods. nih.gov This approach allows researchers to forecast the metabolic behavior of new compounds based on a "training set" of known molecules. nih.gov
A QSPR model for this compound would involve calculating a wide array of molecular descriptors. These descriptors fall into several categories, including constitutional, topological, geometric, and quantum-chemical. unimore.it By employing statistical methods like multiple linear regression (MLR) or machine learning algorithms, a predictive model is constructed. mdpi.complos.org
Below is a table of representative molecular descriptors that would be relevant in a QSPR study of this compound.
| Descriptor Type | Example Descriptor Name | Property Represented | Potential Application for this compound |
| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Electron-donating ability | Predicting reactivity and sites of electrophilic attack |
| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Electron-accepting ability | Assessing susceptibility to nucleophilic attack and photostability |
| Electronic | Maximum Net Atomic Charge | Charge distribution and polarity | Understanding intermolecular electrostatic interactions |
| Steric/Geometric | Molecular Volume | The space occupied by the molecule | Correlating with solubility, viscosity, and diffusion rates |
| Steric/Geometric | Surface Area | The accessible surface of the molecule | Modeling interactions with solvents or biological receptors |
| Topological | Wiener Index | Molecular branching and compactness | Relating structure to bulk properties like boiling point |
| Quantum-Chemical | Total Dipole Moment | Overall polarity of the molecule | Predicting interactions with polar solvents and behavior in electric fields |
This table is representative and based on common descriptors used in QSPR modeling. mdpi.comunimore.itnih.gov
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) is a powerful computational simulation technique used to study the physical movements of atoms and molecules over time. libretexts.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. scribd.com The interactions are modeled using a "force field," which is a set of parameters and potential energy functions that describe the forces between bonded and non-bonded atoms. libretexts.org
For a molecule like this compound, MD simulations can reveal how individual molecules interact with each other in a liquid state or in solution. This is critical for understanding bulk properties such as viscosity, density, and phase behavior. The simulations can model key intermolecular forces, including:
Van der Waals forces: These are short-range interactions (comprising dispersion and repulsion forces) that are crucial for describing how nonpolar parts of molecules, like the octyl chain, will pack together. These are often modeled using a "6-exp" or Lennard-Jones potential. libretexts.orgresearchgate.net
Electrostatic interactions: These long-range forces arise from the distribution of partial atomic charges within the molecule, such as those on the ester and methoxy groups. These are calculated using Coulomb's law and are fundamental to how the polar regions of the molecules interact. libretexts.orgillinois.edu
A study on a related liquid crystal molecule, 4-Octyloxybiphenyl-4'-yl-4-Methoxybenzoate (OBMB), utilized MD to investigate molecular motions and interactions by employing the Rayleigh–Schrodinger perturbation theory for long-range interactions and a '6-exp' potential for short-range forces. researchgate.net Such an approach for this compound could elucidate its self-assembly characteristics or its interactions with other molecules in a formulation, such as a sunscreen mixture.
The table below summarizes the primary intermolecular forces that would be modeled in an MD simulation of this compound.
| Force Type | Description | Relevant Functional Groups |
| Lennard-Jones Potential | Models short-range Pauli repulsion and long-range van der Waals attraction. | Entire molecule, especially the nonpolar octyl chain and benzene ring. |
| Coulombic Interaction | Models electrostatic forces between atoms with partial charges. | Polar ester group (-COO-) and methoxy group (-OCH₃). |
| Dihedral Potentials | Describes the energy associated with the torsion of chemical bonds. | Rotation around the C-O bonds of the ester and the C-C bonds of the octyl chain. |
This table summarizes key components of a typical molecular mechanics force field. libretexts.orgresearchgate.net
Integration of Computational and Experimental Spectroscopic Data
The synergy between computational modeling and experimental spectroscopy is a cornerstone of modern chemical analysis. Quantum mechanical methods, particularly Density Functional Theory (DFT), can predict spectroscopic properties with high accuracy. nih.gov Comparing these theoretical predictions with experimental data from techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy allows for definitive structural validation and a deeper understanding of the molecule's electronic structure. researchgate.net
For benzoic acid esters, DFT calculations have been used to explain unexpected ¹H NMR chemical shifts that could not be predicted by standard empirical rules. nih.gov By modeling the electronic environment around each proton, DFT can provide a more accurate prediction of its resonance frequency, helping to correctly assign complex spectra. nih.gov
In the case of this compound, this integrated approach would involve:
Geometry Optimization: A stable, low-energy 3D structure of the molecule is calculated using DFT.
Frequency Calculation: From the optimized geometry, theoretical vibrational frequencies are calculated. These can be directly compared to an experimental FT-IR spectrum to assign the observed absorption bands to specific molecular vibrations (e.g., C=O stretch, C-O-C stretch). researchgate.net
NMR Calculation: The magnetic shielding around each nucleus (¹H and ¹³C) is calculated to predict chemical shifts, which are then compared to experimental NMR data for peak assignment. nih.gov
Electronic Transition Calculation: Time-Dependent DFT (TD-DFT) can be used to predict the energies of electronic transitions. This information helps interpret UV-Vis absorption spectra and understand the photochemistry of the molecule, similar to how the photoisomerization of the related compound octyl methoxycinnamate is studied. acs.org
The following table provides a hypothetical comparison of experimental and DFT-calculated data for this compound, illustrating how computational results are used to interpret experimental findings.
| Spectroscopic Data | Experimental Value | DFT Calculated Value | Interpretation |
| FT-IR: C=O Stretch | ~1715 cm⁻¹ | ~1718 cm⁻¹ | Confirms the presence and electronic environment of the ester carbonyl group. The close match validates the computational model. |
| ¹H NMR: Methoxy Protons (-OCH₃) | ~3.8 ppm | ~3.75 ppm | Assigns the singlet at this chemical shift to the three protons of the methoxy group. |
| ¹³C NMR: Carbonyl Carbon (C=O) | ~166 ppm | ~165.5 ppm | Positively identifies the resonance of the ester carbonyl carbon. |
| UV-Vis: λmax | ~288 nm | ~285 nm | Corresponds to a π → π* electronic transition within the methoxy-substituted benzene ring, confirming the primary chromophore. |
This table is a representative example based on typical values for similar compounds and illustrates the integration of experimental and computational data. nih.govresearchgate.net
Environmental Fate and Degradation Mechanisms of Esters
Photochemical Degradation Pathways
Photochemical degradation involves the absorption of ultraviolet (UV) radiation, leading to the transformation of the molecule. For UV-absorbing compounds like Octyl 4-methoxybenzoate (B1229959), these pathways are critical to their environmental fate.
Benzoate (B1203000) esters are generally considered to be relatively photostable, a property that is advantageous for their use as UV filters. researchgate.net Unlike cinnamate-based UV filters, which are known to undergo photodegradation, benzoate derivatives such as Diethylamino hydroxybenzoyl hexyl benzoate (DHHB) exhibit excellent photostability. researchgate.netnih.gov The photostability of these compounds is attributed to the inherent stability of the benzoate ring, which can effectively dissipate absorbed UV energy without undergoing chemical alteration. However, the stability can be influenced by the compound's physical state. Studies on the related UV filter octyl methoxycinnamate (OMC) have shown that aggregation of molecules can lead to more complex photochemistry and irreversible degradation compared to when the molecule is in a dilute solution. rsc.orgresearchgate.net While direct data on the aggregated state of Octyl 4-methoxybenzoate is limited, it is plausible that its photostability could also be reduced in aggregated forms, such as in neat films or colloidal suspensions in water. rsc.org
Photoisomerization, specifically the interconversion between cis (Z) and trans (E) isomers, is a primary photodegradation pathway for UV filters containing a carbon-carbon double bond adjacent to the carbonyl group, such as cinnamates. rsc.orgresearchgate.net This mechanism is not applicable to this compound. The molecule lacks the requisite C=C double bond in its core structure, and therefore, it does not undergo cis-trans photoisomerization upon exposure to UV radiation. Its photochemical behavior is dictated by other potential reactions, such as bond cleavage or reactions with other chemical species.
While this compound itself is relatively photostable, it can be transformed through reactions with other chemicals present in the environment, particularly in treated water. Studies on its structural isomer, 2-Ethylhexyl 4-methoxybenzoate (EHMB), have shown that treatment with sodium hypochlorite (B82951), a common disinfectant, leads to the formation of several degradation by-products. mdpi.comresearchgate.net These reactions involve electrophilic substitution on the activated aromatic ring.
The primary by-products identified from the chlorination of EHMB are monochlorinated and dichlorinated derivatives. mdpi.comresearchgate.net These products were found to be more stable at an acidic pH of 5 compared to other related UV filters. mdpi.com
Beyond chlorination, other degradation pathways for esters in aqueous environments include hydrolysis and photocatalytic degradation. nih.govlibretexts.orgfrontiersin.org Hydrolysis, which can be acid or base-catalyzed, would cleave the ester bond to yield 4-methoxybenzoic acid and octanol (B41247). libretexts.org In photocatalytic systems (e.g., in the presence of TiO₂), degradation of similar aromatic esters has been shown to produce hydroxylated intermediates and ring-opening products. nih.govfrontiersin.org
| By-product Class | Number Identified | Formation Condition | Reference |
|---|---|---|---|
| Monochloro derivatives | 4 | Treatment with sodium hypochlorite | mdpi.com, researchgate.net |
| Dichloro derivatives | 2 | Treatment with sodium hypochlorite | mdpi.com, researchgate.net |
UV-absorbing molecules can potentially act as photosensitizers. Upon absorbing a photon, the molecule is promoted to an excited state. While it can relax back to the ground state through non-destructive pathways, it can also transfer the absorbed energy to molecular oxygen (O₂), generating highly reactive oxygen species (ROS) such as singlet oxygen (¹O₂). rsc.orgresearchgate.net
There is currently a lack of specific studies demonstrating that this compound generates ROS. However, research on the related compound octyl methoxycinnamate (OMC) has shown that when the molecules are aggregated, they can produce species with long-lived excited states capable of sensitizing the formation of singlet oxygen. rsc.orgresearchgate.net This suggests that the physical state and local environment of a UV filter are crucial in determining its potential to generate ROS. The generation of ROS is a significant environmental process as these species can go on to oxidize other organic pollutants. rsc.org
The photochemical fate of this compound is highly dependent on environmental factors.
pH: The pH of the water can influence hydrolysis rates and the stability of degradation products. For instance, the chlorinated by-products of the isomer EHMB were found to be more stable at an acidic pH of 5. mdpi.com
Presence of Disinfectants: In treated waters, such as swimming pools or wastewater effluents, the presence of disinfectants like chlorine is a dominant factor in the degradation of benzoate-based UV filters, leading to chlorinated by-products. mdpi.comresearchgate.net
Physical State: As discussed, whether the compound is fully dissolved in solution or exists in an aggregated state can significantly alter its photochemical pathways and by-products. rsc.orgresearchgate.net Aggregation can promote irreversible photodegradation and the formation of species capable of generating ROS. rsc.org
Presence of Photosensitizers: Indirect photolysis can occur when other substances in the water, such as dissolved organic matter, absorb light and produce reactive species that then degrade the target compound. researchgate.net
Photosensitized Generation of Reactive Oxygen Species
Biodegradation Processes in Aquatic and Terrestrial Environments
Biodegradation is a key process for the removal of organic compounds from the environment. For this compound, biodegradation would likely proceed through the cleavage of the ester bond, followed by the degradation of the resulting alcohol and aromatic acid.
The initial and most crucial step is the hydrolysis of the ester linkage, a reaction catalyzed by esterase enzymes produced by various microorganisms. nih.gov This would yield 4-methoxybenzoic acid and octanol.
Degradation of 4-Methoxybenzoic Acid: Aromatic acids with methoxy (B1213986) groups are known to be biodegradable. Studies on related compounds have elucidated specific pathways. For example, some bacteria can O-demethylate 4-methoxybenzoate to produce 4-hydroxybenzoate. bohrium.com The degradation of o-methoxybenzoate by a bacterial consortium was shown to proceed via conversion to salicylate (B1505791) and then to gentisate, which is further mineralized. nih.govresearchgate.net The degradation of 4-hydroxybenzoic acid itself is a well-known pathway that proceeds via decarboxylation to phenol (B47542) or hydroxylation to protocatechuic acid, which then enters central metabolism after ring cleavage. nih.gov
Degradation of Octanol: The octanol released from the initial hydrolysis is a simple long-chain alcohol. It is expected to be readily biodegradable by a wide range of microorganisms through standard fatty alcohol oxidation pathways, ultimately being converted to carbon dioxide and water under aerobic conditions.
| Step | Reaction | Intermediate/Product | Enzyme Type (Hypothesized) | Reference |
|---|---|---|---|---|
| 1 | Ester Hydrolysis | 4-Methoxybenzoic acid + Octanol | Esterase | nih.gov |
| 2a | O-Demethylation | 4-Hydroxybenzoic acid | Monooxygenase | bohrium.com |
| 2b | Aromatic Ring Degradation | Further intermediates (e.g., gentisate, protocatechuate) | Hydroxylases, Dioxygenases | nih.gov, researchgate.net, nih.gov |
| 3 | Alkyl Chain Oxidation | Octanoic acid and further metabolites | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | General metabolic pathways |
Enzymatic Hydrolysis and Subsequent Metabolite Transformation
Degradation during Water Treatment Processes
UV filters like this compound can enter aquatic systems and subsequently reach water treatment plants, where they may be subjected to various disinfection and purification processes. capes.gov.br
Chlorination is a widely used method for disinfecting water and wastewater. waterandwastewater.com It is highly effective at inactivating pathogens but can also react with organic compounds present in the water to form disinfection by-products (DBPs). waterandwastewater.comresearchgate.net
When this compound (also referred to as 2-Ethylhexyl 4-methoxybenzoate or EHMB) is treated with sodium hypochlorite, the active agent in chlorine-based disinfectants, it undergoes electrophilic substitution reactions on the aromatic ring. researchgate.netmdpi.com The methoxy group (-OCH₃) is an activating group, making the aromatic ring susceptible to attack by chlorine.
Studies have shown that the chlorination of EHMB leads to the formation of several chlorinated by-products. At low concentrations of sodium hypochlorite, four monochloro derivatives and two dichloro derivatives have been identified. mdpi.com The resulting mixture of these by-products has been reported to exhibit weak mutagenic activity in tests using Salmonella typhimurium. mdpi.comwikipedia.org The stability and formation of these products are dependent on factors such as pH and the concentration of chlorine. mdpi.comwikipedia.org
Table 2: Identified Chlorination By-products of this compound (EHMB)
| By-product Type | Number Identified | Observations | Reference |
| Monochloro derivatives | 4 | Formed at low sodium hypochlorite concentrations. | mdpi.com |
| Dichloro derivatives | 2 | Formed at low sodium hypochlorite concentrations. | mdpi.com |
| Resulting Mixture | - | Showed weak mutagenic activity on Salmonella typhimurium. | mdpi.com |
Advanced Oxidation Processes (AOPs) are a group of water treatment technologies designed to degrade persistent organic pollutants that are resistant to conventional methods. kirj.eeresearchgate.netmdpi.com These processes are characterized by the generation of highly reactive and non-selective chemical oxidants, most notably the hydroxyl radical (•OH). kirj.eeaqua-innovation.ch Hydroxyl radicals can aggressively attack and mineralize a wide range of organic compounds, converting them into simpler, harmless substances like carbon dioxide and water. aqua-innovation.ch
Various AOPs have proven effective for the degradation of UV filters in water. These include:
UV/H₂O₂: This process uses ultraviolet light to cleave hydrogen peroxide (H₂O₂), generating hydroxyl radicals. It has been shown to be effective in degrading UV filters, with the degradation being primarily driven by the action of •OH radicals. mdpi.comacs.org
UV/PMS (Peroxymonosulfate): This method uses UV activation of peroxymonosulfate (B1194676) to generate both sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals, which both contribute to the degradation of contaminants. mdpi.com
Ferrate(VI) Oxidation: Ferrate(VI) (FeO₄²⁻) is a powerful oxidizing agent that has shown potential for removing UV filters like benzophenone-4, with removal rates reaching 95% under specific conditions. bohrium.com
While specific studies on this compound are limited, the effectiveness of AOPs on other structurally similar UV filters, such as 2-ethylhexyl-4-methoxycinnamate (EHMC), demonstrates the high potential of these technologies for its remediation. mdpi.com For instance, in one study, the degradation of EHMC in natural water using UV-driven AOPs reached up to 97% under optimal conditions. mdpi.com The efficiency of AOPs makes them a promising solution for the removal of recalcitrant compounds like this compound in remediation contexts. aops-school.com
Table 3: Degradation Efficiency of AOPs on a Structurally Related UV Filter (EHMC)
| AOP System | Water Matrix | Oxidant Conc. (mM) | Degradation Efficiency | Reference |
| UV/H₂O₂ | Natural Water | 0.3 | 43–83% | mdpi.com |
| UV/PMS | Natural Water | 0.3 | 53–97% | mdpi.com |
| UV/PMS/H₂O₂ | Synthetic Water | 0.03 | Most effective system | mdpi.com |
| UV/PMS | Natural Water | 0.03 | Highest degradation rate | mdpi.com |
Chemical Engineering Principles and Industrial Synthesis Considerations
Process Intensification and Reactor Design for Chemical Synthesis
Process intensification aims to develop smaller, more efficient, and safer manufacturing technologies. researchgate.net For the esterification reaction that produces octyl 4-methoxybenzoate (B1229959), this often involves the use of advanced reactor designs that move beyond traditional batch reactors.
Reactive Distillation:
A prime example of process intensification in ester synthesis is reactive distillation (RD). mdpi.com This technique combines the chemical reaction and the separation of products into a single unit. wikipedia.org In the context of producing octyl 4-methoxybenzoate, which is formed from the reaction of 4-methoxybenzoic acid and 1-octanol (B28484), reactive distillation offers several advantages:
Increased Conversion : The esterification reaction is typically equilibrium-limited. wikipedia.org By continuously removing water, a byproduct of the reaction, the equilibrium is shifted towards the product side, leading to higher conversion rates. wikipedia.org
Energy Savings : Integrating reaction and separation into one unit can significantly reduce energy consumption compared to a conventional process of a reactor followed by a separate distillation column. wikipedia.org
Reduced Capital Costs : A single RD column is less expensive to build and operate than multiple separate units. wikipedia.org
The design of a reactive distillation column involves distinct zones: a reaction zone where the catalyst is present, a rectifying section above it, and a stripping section below. srce.hr The feed locations for the 4-methoxybenzoic acid and 1-octanol are crucial design parameters that depend on the relative boiling points of the reactants and products. acs.org
Other Intensified Reactor Types:
Microreactors : These are small, continuous flow reactors with channel dimensions in the sub-millimeter range. researchgate.net They offer excellent heat and mass transfer, precise temperature control, and enhanced safety, making them suitable for studying reaction kinetics and for small-scale production. researchgate.netresearchgate.net
Tubular Flow Reactors : For larger scale continuous production, tubular flow reactors can be employed. researchgate.net These reactors, which can be heated conventionally or with microwaves, allow for high-throughput synthesis. researchgate.net
The choice of reactor depends on the desired production scale, with microreactors being ideal for process development and larger tubular or reactive distillation columns being more suitable for industrial-scale manufacturing. acs.org
Catalyst Design and Development for Enhanced Reaction Efficiency
Catalysts are crucial for accelerating the esterification reaction to produce this compound at an industrially viable rate. srce.hr Catalyst design focuses on activity, selectivity, stability, and ease of separation from the reaction mixture. ugent.be
Homogeneous vs. Heterogeneous Catalysts:
Homogeneous Catalysts : Traditional esterification often uses strong mineral acids like sulfuric acid or p-toluenesulfonic acid. mdpi.com While effective, these catalysts are corrosive and difficult to separate from the product, leading to purification challenges and waste generation. mdpi.com
Heterogeneous Catalysts : Solid acid catalysts are a more sustainable alternative. They are easily separated from the reaction mixture by filtration, can be regenerated and reused, and are generally less corrosive. mdpi.com
Types of Heterogeneous Catalysts for Esterification:
| Catalyst Type | Examples | Key Features |
| Ion-Exchange Resins | Amberlyst-15 | Polymeric resins with sulfonic acid groups. Effective for esterification reactions. researchgate.net |
| Metal Oxides | Zirconium/Titanium Oxides | Solid acid catalysts with high activity and stability. The ratio of metals can be tuned to optimize performance. mdpi.com |
| Modified Clays | Phosphoric acid-modified Montmorillonite K-10 | A cost-effective and efficient catalyst for solvent-free esterification. ijstr.org |
| Enzymes (Lipases) | Immobilized Candida antarctica lipase (B570770) B (Novozym 435) | Offer high selectivity under mild reaction conditions, reducing byproduct formation and energy consumption. Can be used in solvent-free systems. researchgate.netresearchgate.net |
Interactive Data Table: Comparison of Catalysts for Esterification
| Catalyst | Type | Advantages | Disadvantages |
| Sulfuric Acid | Homogeneous | High activity, low cost. | Corrosive, difficult to separate, waste generation. |
| Amberlyst-15 | Heterogeneous | Reusable, easy to separate, low corrosivity. | Lower thermal stability than inorganic catalysts. |
| Zr/Ti Oxides | Heterogeneous | High thermal stability, high activity. | Can be more expensive to prepare. |
| Modified Clays | Heterogeneous | Low cost, environmentally friendly. | May have lower activity than other solid acids. |
| Lipases | Biocatalyst | High selectivity, mild conditions, biodegradable. | Higher cost, potential for denaturation at high temperatures. |
The development of novel catalysts, such as those based on functionalized graphene oxide or metal-organic frameworks, continues to be an active area of research, aiming for even higher efficiency and sustainability. researchgate.net
Separation and Purification Techniques in Large-Scale Production
After the synthesis of this compound, it must be separated from unreacted starting materials, the catalyst, and any byproducts. The purity of the final product is critical for its application in consumer products.
Downstream Processing Steps:
Catalyst Removal : If a heterogeneous catalyst is used, it can be simply filtered from the reaction mixture. mdpi.com For homogeneous catalysts, a neutralization step followed by washing with water is typically required to remove the acid. google.com
Removal of Unreacted Starting Materials : Unreacted 4-methoxybenzoic acid and 1-octanol are usually separated by distillation. Due to the differences in their boiling points, these components can be effectively removed from the higher-boiling this compound.
Washing : The crude product is often washed with a dilute base solution (e.g., sodium carbonate) to remove any residual acidic impurities, followed by washing with water to remove the base and any salts. google.com
Final Purification : The final purification of this compound is typically achieved through vacuum distillation. This process separates the desired ester from any high-boiling impurities. Crystallization can also be employed as a final purification step, where the ester is dissolved in a suitable solvent and then cooled to induce the formation of pure crystals. google.com
Chromatographic Techniques:
For very high purity requirements or for analytical purposes, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are used. sepachrom.comseparationmethods.com In a preparative scale, large columns packed with a stationary phase (e.g., silica (B1680970) gel) are used to separate the components of a mixture based on their differential partitioning between the stationary phase and a mobile liquid phase. rsc.orgwindows.net
Sustainable Chemical Process Design for Ester Synthesis
Sustainable or "green" chemistry principles are increasingly being applied to the synthesis of this compound and other esters to minimize their environmental impact. aethic.comnumberanalytics.com
Key Principles of Green Chemistry in Ester Synthesis:
Use of Renewable Feedstocks : While the starting materials for this compound are traditionally derived from petrochemical sources, research is exploring the use of bio-based alternatives. frontiersin.org For example, 4-hydroxybenzoic acid, a precursor to 4-methoxybenzoic acid, can be derived from biomass. science.gov
Atom Economy : The esterification reaction itself has a high atom economy, as the main byproduct is water.
Use of Safer Solvents and Reagents : The development of solvent-free reaction conditions is a key goal. ijstr.orgresearchgate.net When solvents are necessary, the focus is on using greener alternatives to traditional volatile organic compounds.
Energy Efficiency : Process intensification techniques like reactive distillation and the use of highly active catalysts that allow for lower reaction temperatures contribute to reduced energy consumption. numberanalytics.comtib-chemicals.com
Catalysis : As discussed previously, the shift from homogeneous to heterogeneous catalysts, particularly biocatalysts like lipases, is a major step towards more sustainable synthesis. mdpi.comresearchgate.net
Waste Prevention : Designing processes that minimize the formation of byproducts and allow for the recycling of catalysts and unreacted starting materials is crucial for waste prevention. mdpi.com
The integration of these principles throughout the entire lifecycle of the product, from raw material sourcing to final product formulation, is essential for a truly sustainable process. researchgate.netpetsd.org
Integration into Materials Science: Polymeric Matrix Applications
This compound is not only used in sunscreens but is also incorporated into various polymeric materials to protect them from UV degradation. umu.se The integration of this UV absorber into a polymer matrix presents several materials science challenges.
Function in Polymers:
When blended into polymers such as polystyrene, polyethylene, or polypropylene, this compound absorbs harmful UV radiation and dissipates it as harmless heat, thereby preventing the polymer chains from breaking down. researchgate.net This extends the lifespan and maintains the mechanical properties of the plastic material when exposed to sunlight.
Challenges and Considerations:
Compatibility : The UV absorber must be compatible with the polymer matrix to ensure it is evenly dispersed and does not phase-separate over time.
Leaching : A significant concern is the potential for the UV absorber to migrate or "leach" out of the polymer matrix. This can reduce the long-term UV protection of the material and lead to potential environmental exposure.
Thermal Stability : The UV absorber must be stable at the processing temperatures of the polymer, which can be quite high.
Chemical Modification : To improve compatibility and reduce leaching, this compound can be chemically modified or grafted onto the polymer backbone. For instance, polymers can be functionalized with groups that can react with the UV absorber, creating a permanent bond. researchgate.net
Emerging Research Frontiers and Future Directions
Development of Novel Green Synthesis Routes
The push for sustainable chemical manufacturing has led to the development of several green synthesis routes for esters like Octyl 4-methoxybenzoate (B1229959), minimizing waste and avoiding harsh chemicals. A significant area of progress is the use of enzymatic catalysis, particularly with lipases. Immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), are favored for their ability to catalyze the direct esterification of 4-methoxybenzoic acid and octanol (B41247), often in solvent-free systems or green solvents. nih.govresearchgate.netmdpi.com These biocatalytic methods are advantageous due to their high selectivity, mild reaction conditions, and the reusability of the immobilized enzyme. mdpi.commdpi.com
Another promising green approach involves the use of solid acid catalysts. These catalysts, such as phosphoric acid-modified Montmorillonite K10 clay or H3PO4/TiO2-ZrO2, offer an environmentally friendly alternative to traditional mineral acids. scispace.comijstr.org They are effective in solvent-free conditions, easily separated from the reaction mixture, and can be reused multiple times without significant loss of activity. scispace.comijstr.org Research in this area focuses on optimizing reaction parameters to maximize yield and catalyst efficiency. researchgate.net
Table 1: Comparison of Green Synthesis Methods for Benzoate (B1203000) Esters
| Catalyst System | Key Advantages | Typical Conditions | Reference(s) |
|---|---|---|---|
| Immobilized Lipase (e.g., Novozym 435) | High selectivity, mild conditions, reusable catalyst, solvent-free options. | Temperature: 40-70°C; Solvent-free or organic solvents. | nih.govmdpi.comnih.gov |
| Solid Acid Catalysts (e.g., H3PO4/TiO2-ZrO2) | Environmentally friendly, reusable, avoids mineral acids, solvent-free. | Reflux temperature; 10 wt% catalyst. | scispace.comijstr.org |
| Electro-organic Synthesis | Avoids toxic chemicals, room temperature operation, uses electricity. | Platinum anode, undivided cell, constant potential. | researchgate.net |
Exploration of Advanced Catalytic Systems for Enhanced Selectivity
Beyond established green methods, research is venturing into sophisticated catalytic systems to achieve even greater control and selectivity in the synthesis of Octyl 4-methoxybenzoate. One such frontier is the use of transition metal catalysts. For instance, a rhodium-catalyzed alkoxycarbonylation of aryl iodides with alcohols has been developed as a CO-gas-free method to produce these esters. rsc.orgresearchgate.net In this system, the alcohol can serve as both a carbon monoxide source and a nucleophile, affording the ester in moderate to high yields. rsc.orgresearchgate.net
The use of specific metal compounds as high-temperature catalysts is also being explored. Tin(II) compounds, for example, have been shown to be effective catalysts for the esterification of benzoic acid with C7 to C13 alcohols at temperatures above 180°C. google.com These catalysts are notable because they can be separated by simple filtration after the reaction, streamlining the purification process. google.com
Enzymatic catalysis continues to be a major focus, with ongoing efforts to enhance selectivity and stability. The immobilization of lipases on supports like octyl-agarose (B13739342) beads is a key strategy. mdpi.comnih.gov This approach not only facilitates catalyst recovery but can also enhance the enzyme's catalytic properties and stability in organic solvents. mdpi.comnih.gov
In-depth Mechanistic Understanding through Combined Experimental and Computational Studies
A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Researchers are increasingly employing a combination of experimental techniques and computational modeling to elucidate the pathways for ester formation.
For lipase-catalyzed esterifications, kinetic studies suggest a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acid to form an acyl-enzyme intermediate, which then reacts with the alcohol. nih.govscielo.br Kinetic models based on this mechanism have successfully predicted reaction outcomes under various conditions, and computational studies help to understand the structure-function relationships that govern lipase activity. nih.govscielo.br
In the realm of metal-catalyzed reactions, mechanistic studies are equally vital. For the rhodium-catalyzed synthesis, a catalytic cycle has been proposed involving the oxidative addition of the aryl iodide, CO insertion (derived from the alcohol), and reductive elimination to yield the final ester product. rsc.orgresearchgate.net For other systems, such as palladium-catalyzed C-H functionalization of benzoic acids, computational efforts have helped to elucidate the role of ligands and the nature of the transition state, such as a concerted metalation-deprotonation (CMD) pathway. nih.gov Density Functional Theory (DFT) calculations are also used to investigate the thermochemical properties and conformational behavior of benzoic acid derivatives, providing insights that complement experimental findings. researchgate.netbas.bg
Environmental Transformational Product Assessment and Pathways Elucidation
As with any widely used chemical, understanding the environmental fate of this compound is critical. Research in this area investigates how the compound transforms under various environmental and treatment conditions. Studies on close structural analogs like 2-Ethylhexyl 4-methoxybenzoate (EHMB) and Octyl methoxycinnamate (OMC) provide significant insights.
When subjected to chlorination, a common water disinfection process, EHMB has been shown to form several transformation products, including monochloro and dichloro derivatives. mdpi.comresearchgate.net These products were found to be more stable under acidic conditions. mdpi.comresearchgate.net Photodegradation is another important pathway. Upon exposure to sunlight, the related UV filter OMC undergoes isomerization from the more stable E-isomer to the Z-isomer. nih.gov Further photochemical degradation can lead to the cleavage of the molecule, producing fragments such as protonated 4-methoxy cinnamic acid. mdpi.comyork.ac.uk
Biodegradation pathways are also under investigation. The degradation of o-methoxybenzoate by a bacterial consortium has been observed to proceed via demethoxylation to salicylate (B1505791), followed by hydroxylation to gentisate, which is then further broken down. nih.gov A comprehensive review of organic UV filters highlighted that while numerous transformation products have been identified from abiotic and biotic processes, there is a significant lack of data on the biodegradability of these products themselves. wiley.com
Table 2: Potential Environmental Transformation Products of this compound Analogs
| Transformation Process | Analog Compound | Observed Products | Reference(s) |
|---|---|---|---|
| Chlorination | 2-Ethylhexyl 4-methoxybenzoate (EHMB) | Monochloro and Dichloro derivatives | mdpi.comresearchgate.net |
| Photodegradation | Octyl methoxycinnamate (OMC) | Z-octyl-p-methoxycinnamate | nih.gov |
| Photodegradation (protonated) | Octyl methoxycinnamate (OMC) | Protonated 4-methoxy cinnamic acid, Cationic 4-methoxycinnamaldehyde | mdpi.comyork.ac.uk |
| Biodegradation | o-Methoxybenzoate | Salicylate, Gentisate | nih.gov |
Designing for Enhanced Stability or Controlled Degradation in Specific Applications
The stability of this compound is a key performance parameter, and research is focused on how to control it for specific applications. For its use in formulations like sunscreens, photostability is paramount. Studies on the analogous compound octyl methoxycinnamate show that while it is stable at various temperatures in the dark, it degrades upon exposure to sunlight. nih.gov This highlights the potential for photo-induced degradation, which can be either a drawback (loss of efficacy) or a desired feature for controlled environmental breakdown. Formulation strategies and the inclusion of photostabilizers are areas of active development to enhance the stability of UV filters. jcu.edu.au
Conversely, designing for controlled degradation is an important aspect of environmental stewardship. Understanding the pathways of breakdown, such as the formation of chlorinated by-products during water treatment, allows for the prediction of its persistence and potential impact. mdpi.comresearchgate.net The development of biodegradable formulations is a major goal in green chemistry, aiming to create products that perform their function and then break down into benign substances in the environment. epa.gov
Novel Applications in Specialized Chemical Formulations
While its primary application is established, ongoing research into the synthesis and properties of this compound is opening doors to novel applications. The efficient synthesis of various esters from substituted aromatic acids and long-chain alcohols is being explored to create a library of 'novel esters' with tailored properties for specialized formulations. scispace.com
The structural motifs within this compound make it a valuable intermediate in organic synthesis. For example, substituted methoxy-benzoate structures are key starting materials in the synthesis of complex pharmaceuticals like Gefitinib. nih.gov Furthermore, research into non-peptidic inhibitors for biological targets has shown that increasing the length of alkyl chains, such as an octyl group, can significantly improve binding potency, suggesting a role for such structures in medicinal chemistry design. nih.gov The broad family of benzoate esters is widely used in the flavor and fragrance industry, and the development of greener and more selective synthesis methods could enable the production of specialized, high-purity esters for these markets. bas.bgresearchgate.net
Q & A
Q. What synthetic methods are employed to prepare octyl 4-methoxybenzoate metal complexes, and how are they characterized?
this compound (or its derivatives) can form complexes with metals via reflux reactions. For example, trivalent lanthanides (La, Ce, Pr, Nd, Sm) and transition metals (Mn, Ni, Cu) are combined with the ligand in aqueous or ethanol solutions under controlled pH. Characterization involves:
- Infrared spectroscopy (IR): Analyze carboxylate vibrations (νas and νsym) in the 1700–1400 cm⁻¹ range. For sodium 4-methoxybenzoate, bands at 1543 cm⁻¹ (νas) and 1416 cm⁻¹ (νsym) indicate bidentate coordination in metal complexes .
- Thermogravimetry-Differential Thermal Analysis (TG-DTA): Determines dehydration steps, thermal stability, and decomposition pathways (e.g., Cu(II) complexes decompose at ~250°C) .
- Elemental analysis and complexometry: Confirm stoichiometry (e.g., general formula Cu(L)₂·3H₂O, where L = 4-methoxybenzoate) .
Q. Which spectroscopic regions are critical for assigning coordination modes in this compound complexes?
The 1700–1400 cm⁻¹ range in IR spectroscopy is essential for identifying carboxylate coordination. Anti-symmetrical (νas) and symmetrical (νsym) stretching frequencies shift depending on bonding type (e.g., monodentate vs. bidentate). For example, Δν (νas − νsym) values < 200 cm⁻¹ suggest bidentate coordination in lanthanide complexes .
Q. What safety precautions are necessary when handling this compound derivatives in the laboratory?
Based on structurally related compounds:
- Personal protective equipment (PPE): Wear fire-resistant clothing, gloves, and eye protection. Use self-contained breathing apparatus in case of fire .
- Spill management: Sweep solid residues, avoid water contact, and prevent entry into drains .
- Storage: Keep away from oxidizers, heat, and open flames .
Advanced Research Questions
Q. How can computational chemistry methods predict the structural and vibrational properties of this compound complexes?
- Ab initio Hartree-Fock methods with split-valence basis sets (e.g., lanL2DZ) optimize geometry and calculate theoretical IR spectra. For example, lanthanum 4-methoxybenzoate’s vibrational frequencies were computed without scaling, matching experimental data for bidentate coordination .
- Conformational flexibility: Full optimization of molecular variables (e.g., methoxy group rotation) ensures accurate modeling of ligand-metal interactions .
Q. How do formulation variables influence the photoprotective efficacy of this compound in sunscreen systems?
- Experimental design: Use Central Composite Design (CCD) to optimize variables like UV filter concentration (e.g., octyl methoxycinnamate analogs) and antioxidants. Statistical tools (e.g., ANOVA) identify significant factors affecting in vitro SPF values .
- Controlled testing: Blank formulations (without UV filters) establish baseline SPF (e.g., SPF 0.22), confirming that additives like grape seed oil do not independently contribute to UV protection .
Q. How can contradictions in spectroscopic or thermal data be resolved when assigning coordination modes?
- Cross-validation: Compare experimental IR frequencies with computational predictions to confirm coordination geometry .
- Thermoanalytical correlation: TG-DTA data revealing decomposition steps (e.g., loss of coordinated water at ~100°C) support structural assignments from spectroscopic studies .
- X-ray powder diffraction: Polymorphic transformations during heating provide additional structural insights .
Q. What are the decomposition pathways of this compound metal complexes under thermal stress?
- Primary decomposition: Loss of hydration water (e.g., Cu(L)₂·3H₂O → Cu(L)₂ at ~100°C) .
- Secondary steps: Ligand oxidation generates CO/CO₂ and residual metal oxides (e.g., CuO above 400°C) .
- Hazardous byproducts: Carbon oxides and fragmented organic species are monitored via evolved gas analysis .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
